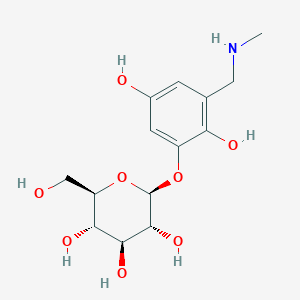

Vescalin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

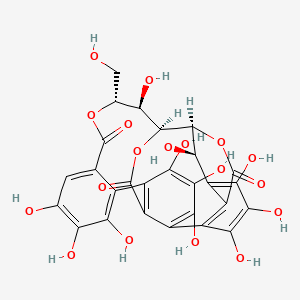

Vescalin is a natural product found in Castanea crenata with data available.

Aplicaciones Científicas De Investigación

Solid-Phase Anchoring and Synthesis

Vescalin, a C-glucosidic ellagitannin, has been utilized in a method for solid-phase anchoring and synthesis of derivatives. This method enables the immobilization of vescalin on a solid support, allowing for specific interactions with protein targets. The approach facilitates the preparation of vescalagin derivatives, expanding the potential applications in protein-binding studies (Douat et al., 2014).

Physicochemical Properties

Vescalin's distinct physicochemical properties, such as polarity and oxidizability, have been analyzed. The conformational analysis indicates significant variations in these properties compared to its diastereoisomers, providing insights into its reactivity and potential applications in pharmacology and chemistry (Vivas et al., 2004).

Impact on Actin Cytoskeleton

Research demonstrates that vescalin affects the dynamics and ultrastructure of the actin cytoskeleton by binding to F-actin. This interaction leads to the formation of distinct F-actin networks, suggesting potential applications in studying cell cytoskeleton and therapeutic opportunities, particularly in treating osteoporosis (Georgess et al., 2018).

Structural Analysis

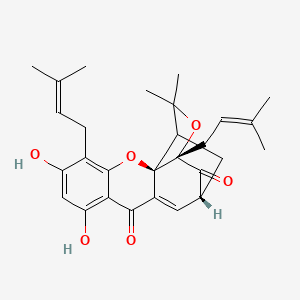

Studies on vescalin have detailed its molecular structure through techniques like acid hydrolysis, NMR, and mass spectrometry. Understanding its structure is crucial for exploring its biochemical applications and potential in various fields (Mayer et al., 1971).

Total Synthesis

The first total synthesis of vescalin has been achieved, which involves mimicking its biogenesis through a series of transformations. This accomplishment opens doors for further research and applications in the field of synthetic chemistry (Richieu et al., 2017).

Tannin Analysis

Vescalin has been identified and quantified in chestnut bark samples using HPLC-DAD/ESI-MS, highlighting its significance in understanding the composition and quality of chestnut bark, which has implications in food supplements and biochemical properties (Comandini et al., 2014).

Propiedades

Nombre del producto |

Vescalin |

|---|---|

Fórmula molecular |

C27H20O18 |

Peso molecular |

632.4 g/mol |

Nombre IUPAC |

(1S,2S,24R,25R,29R)-7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione |

InChI |

InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2/t5-,14-,20-,23+,24+/m1/s1 |

Clave InChI |

PPUHUWSVCUJGTD-HNBYGWOQSA-N |

SMILES isomérico |

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)[C@H]([C@@H]([C@H]([C@@H]([C@H](OC2=O)CO)O)OC4=O)OC6=O)O |

SMILES canónico |

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O |

Sinónimos |

castalagin vescalagin vescalagin, (33beta)-isomer vescalene vescalin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-butyl-4,5-dihydroimidazol-2-amine](/img/structure/B1256388.png)

![(3R,4S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-prop-2-enyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1256394.png)

![4-[76Br]bromobicalutamide](/img/structure/B1256399.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-(9-fluoro-[1]benzothiolo[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B1256404.png)

![(2S)-4-methyl-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]pentanoic acid (phenylmethyl) ester](/img/structure/B1256405.png)

![8-[1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1256409.png)